This compound serves as a precursor for synthesizing porphyrin-Schiff base conjugates with potential as antimicrobial phototherapeutic agents. These conjugates, upon protonation in biological systems, exhibit enhanced interaction with microbial cell walls, leading to improved photocytotoxic activity against microorganisms like Staphylococcus aureus, Escherichia coli, and Candida albicans under light irradiation. []
4-(3-Dimethylamino-propoxy)-phenylamine dihydrochloride can act as a precursor for synthesizing Schiff base ligands with a D-π-D type structure. These ligands, characterized by FTIR, UV-visible, and 1H NMR techniques, can potentially coordinate with metal ions, forming complexes with distinct properties and applications. []
Research has explored the use of this compound as a starting point for developing novel ACAT inhibitors with potent antiatherosclerotic activity. Studies involved systematic modifications of the core structure to optimize in vitro and in vivo efficacy. One promising derivative, N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea, exhibited potent ACAT inhibition and a favorable pharmacokinetic profile, highlighting the potential of these derivatives in treating atherosclerosis. []
Derivatives of this compound, specifically AT791 and E6446, have been identified as inhibitors of TLR7 and TLR9 signaling. These molecules accumulate in acidic intracellular compartments where TLR7 and 9 reside, blocking their interaction with nucleic acids and suppressing downstream signaling. This mechanism offers a potential therapeutic strategy for autoimmune diseases like lupus, where TLR7 and 9 activation by circulating nucleic acids contributes to pathogenesis. []
Theoretical studies suggest that specific furanone derivatives derived from 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride could act as Eag-1 inhibitors. This inhibition presents a potential therapeutic strategy for cancer treatment, as Eag-1 channels are overexpressed in various cancer cells. []
Phosphazene-based ionic liquids derived from 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride have been investigated as potential additives in water lubrication for silicon nitride ceramics. These ionic liquids, synthesized through a multi-step process, exhibited temperature-dependent viscosity and demonstrated a significant reduction in the running-in period during friction and wear tests, suggesting their potential as lubricant additives in ceramic applications. []
Liposomal formulations of a novel anti-tumor agent, TAS-103, derived from 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride, have shown promising results in cancer therapy. These liposomes encapsulate TAS-103, a topoisomerase I and II inhibitor, enhancing its delivery to tumor sites and improving its therapeutic efficacy against Lewis lung carcinoma cells in vitro and in vivo. The liposomal formulation also exhibited reduced side effects compared to free TAS-103. []
A hydrosoluble compound, C12, derived from 4-(3-dimethylamino-propoxy)-phenylamine dihydrochloride, has shown promising anti-inflammatory properties in vitro and in vivo. C12 inhibits the production of proinflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2, PGE synthase), and signaling pathways (ERK/JNK, NF-κB) in mouse peritoneal macrophages. Moreover, C12 demonstrated efficacy in preclinical models of endotoxemia, pain, and edema, highlighting its potential as a novel non-steroid anti-inflammatory agent. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7